molecular formula C30H14O6 B14284928 2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione CAS No. 125520-26-5

2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione

Cat. No.: B14284928
CAS No.: 125520-26-5
M. Wt: 470.4 g/mol
InChI Key: JIVXUZHUGUHWIF-UHFFFAOYSA-N
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Description

2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with various phenolic compounds. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the phenolic groups, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Bases like potassium carbonate and solvents like DMF are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures and inhibit the growth of microorganisms and cancer cells . Additionally, it can interact with specific enzymes and proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler quinone derivative with similar redox properties.

    2,3-Dichloro-1,4-naphthoquinone: A precursor used in the synthesis of 2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione.

    2-Hydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.

Uniqueness

This compound is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

125520-26-5

Molecular Formula

C30H14O6

Molecular Weight

470.4 g/mol

IUPAC Name

2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C30H14O6/c31-23-13-21(27(33)17-9-3-1-7-15(17)23)25-26(30(36)20-12-6-5-11-19(20)29(25)35)22-14-24(32)16-8-2-4-10-18(16)28(22)34/h1-14H

InChI Key

JIVXUZHUGUHWIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=C(C(=O)C4=CC=CC=C4C3=O)C5=CC(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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